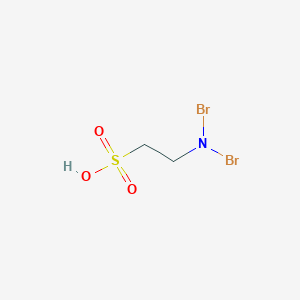
2-(Dibromoamino)ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromoamino)ethane-1-sulfonic acid: is a chemical compound that contains both bromine and sulfonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromoamino)ethane-1-sulfonic acid typically involves the bromination of aminoethane sulfonic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dibromoamino)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of bromine.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Products may include brominated sulfonic acids with higher oxidation states.
Reduction: Products may include aminoethane sulfonic acid or partially brominated derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-(Dibromoamino)ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 2-(Dibromoamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethane-1-sulfonic acid: Contains a dimethylamino group instead of dibromoamino.
2-(Cyclohexylamino)ethane-1-sulfonic acid: Contains a cyclohexylamino group.
2-(Morpholino)ethane-1-sulfonic acid: Contains a morpholino group.
Uniqueness: 2-(Dibromoamino)ethane-1-sulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atoms can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Eigenschaften
CAS-Nummer |
162069-44-5 |
|---|---|
Molekularformel |
C2H5Br2NO3S |
Molekulargewicht |
282.94 g/mol |
IUPAC-Name |
2-(dibromoamino)ethanesulfonic acid |
InChI |
InChI=1S/C2H5Br2NO3S/c3-5(4)1-2-9(6,7)8/h1-2H2,(H,6,7,8) |
InChI-Schlüssel |
NATXSADLKSBDRF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)N(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
